molecular formula C35H47N5O9S B10837668 N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide CAS No. 630417-82-2

N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide

Cat. No.: B10837668
CAS No.: 630417-82-2
M. Wt: 713.8 g/mol
InChI Key: IYWRCNFZPNEADN-CXODAYGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BMS-605339 involves the incorporation of a cyclopropylacylsulfonamide moiety. The preparation process includes the following steps :

    Synthesis of the Cyclopropylacylsulfonamide Moiety: This step involves the formation of the cyclopropylacylsulfonamide group, which is crucial for the compound’s potency.

    Formation of the Tripeptidic Structure: The tripeptidic structure is synthesized by coupling the cyclopropylacylsulfonamide moiety with other peptide fragments.

    Optimization of the Isoquinoline Ring System: The isoquinoline ring system is functionalized to improve the pharmacokinetic properties of the compound.

Chemical Reactions Analysis

BMS-605339 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BMS-605339 has several scientific research applications, particularly in the field of medicine :

    Antiviral Research: The compound is primarily used in the development of antiviral therapies for hepatitis C virus infection.

    Biological Studies: It is used in studies to understand the mechanism of action of NS3 protease inhibitors and their effects on viral replication.

    Pharmacokinetic Studies: BMS-605339 is utilized in pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion properties.

Properties

CAS No.

630417-82-2

Molecular Formula

C35H47N5O9S

Molecular Weight

713.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-4-(6-methoxyisoquinolin-1-yl)oxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C35H47N5O9S/c1-9-21-18-35(21,31(43)39-50(45,46)24-11-12-24)38-28(41)26-17-23(48-29-25-13-10-22(47-8)16-20(25)14-15-36-29)19-40(26)30(42)27(33(2,3)4)37-32(44)49-34(5,6)7/h9-10,13-16,21,23-24,26-27H,1,11-12,17-19H2,2-8H3,(H,37,44)(H,38,41)(H,39,43)/t21-,23-,26+,27-,35-/m1/s1

InChI Key

IYWRCNFZPNEADN-CXODAYGWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=CC5=C4C=CC(=C5)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=CC5=C4C=CC(=C5)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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